1-Amino-3-ethylpentan-2-ol
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Overview
Description
1-Amino-3-ethylpentan-2-ol is an organic compound with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol . It is a versatile compound used in various scientific research and industrial applications. The compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane chain, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-ethylpentan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-ethyl-2-pentanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is carried out under high pressure and temperature using catalysts such as palladium on carbon (Pd/C) or Raney nickel .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-ethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 with Pd/C or Raney nickel, NaBH4, LiAlH4.
Substitution: SOCl2, PBr3, anhydrous conditions.
Major Products:
Oxidation: 3-ethyl-2-pentanone, 3-ethylpentanal.
Reduction: 1-amino-3-ethylpentane.
Substitution: 1-chloro-3-ethylpentan-2-ol, 1-bromo-3-ethylpentan-2-ol.
Scientific Research Applications
1-Amino-3-ethylpentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting specific biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1-amino-3-ethylpentan-2-ol depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. The molecular targets and pathways involved vary depending on the specific context of its use .
Comparison with Similar Compounds
- 1-Amino-2-methylpentan-2-ol
- 1-Amino-3-methylpentan-2-ol
- 1-Amino-4-ethylpentan-2-ol
Comparison: 1-Amino-3-ethylpentan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
1-amino-3-ethylpentan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-6(4-2)7(9)5-8/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNXQZFLANJCHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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